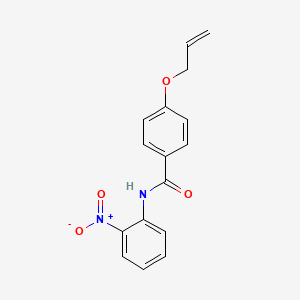
4-(allyloxy)-N-(2-nitrophenyl)benzamide
Descripción general
Descripción
4-(allyloxy)-N-(2-nitrophenyl)benzamide, also known as ANB, is a chemical compound that has gained attention in the scientific community for its potential pharmaceutical applications. ANB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action and physiological effects. In
Mecanismo De Acción
4-(allyloxy)-N-(2-nitrophenyl)benzamide exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are key enzymes involved in the production of inflammatory mediators like prostaglandins and leukotrienes. This compound inhibits the production of these mediators, leading to its anti-inflammatory and analgesic effects. This compound also acts as an anti-oxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been shown to reduce oxidative stress and improve mitochondrial function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(allyloxy)-N-(2-nitrophenyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its pharmacological effects are well-established. However, this compound also has some limitations. It has limited solubility in water, which can make it difficult to administer in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
4-(allyloxy)-N-(2-nitrophenyl)benzamide has shown promising results in various studies, and there are several future directions for research. One potential area of research is the use of this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been shown to inhibit the formation of amyloid-beta, which is a key factor in the development of Alzheimer's disease. This compound has also been shown to improve mitochondrial function in animal models of Parkinson's disease. Another potential area of research is the development of more potent and selective COX-2 and LOX inhibitors based on the structure of this compound. Finally, this compound could be used as a lead compound for drug discovery and development in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-(2-nitrophenyl)benzamide has been extensively studied for its potential pharmaceutical applications. It has shown promising results in various studies related to its anti-inflammatory, analgesic, and anti-oxidant properties. This compound has also been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been shown to inhibit the formation of amyloid-beta, which is a key factor in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h2-10H,1,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSVNWTFWVKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400163.png)
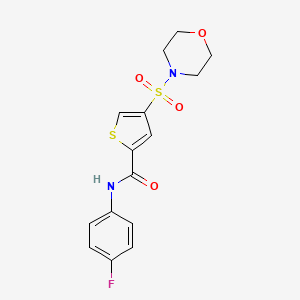
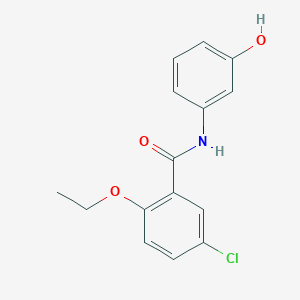
![1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4400184.png)
![2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
![1-[2-(2-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4400202.png)

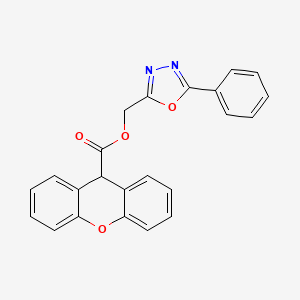

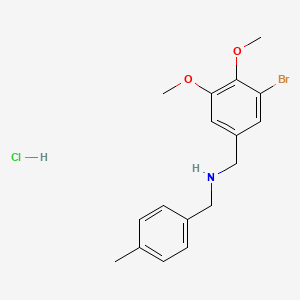
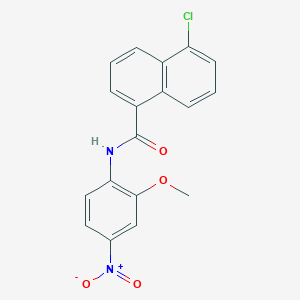
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4400247.png)
![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4400274.png)